4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid
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Overview
Description
4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations in multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acidic conditions using TFA or HCl in solvents like dichloromethane or methanol are employed for Boc deprotection.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid primarily involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine .
Molecular Targets and Pathways: The compound targets amine groups in organic molecules, forming stable carbamate linkages that can be cleaved under specific conditions. This selective protection and deprotection mechanism is widely used in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
4-(Tert-butoxycarbonyl)benzoic acid: Similar in structure but lacks the additional methyl groups on the benzene ring.
4-(Tert-butoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 4-(Tert-butoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the presence of both the Boc protecting group and the 3,5-dimethyl substitution on the benzene ring. This combination provides specific steric and electronic properties that can influence its reactivity and selectivity in synthetic applications .
Properties
CAS No. |
306297-20-1 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-8-6-10(12(15)16)7-9(2)11(8)13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16) |
InChI Key |
HYTZBQSUNSQYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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